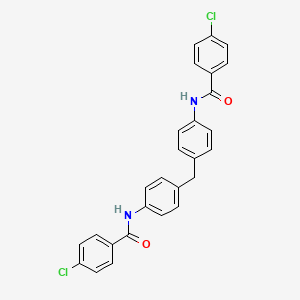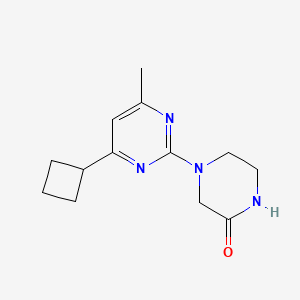
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that blocks cystic fibrosis transmembrane conductance regulator (CFTR) channel activity. CFTR is an anion channel that plays a crucial role in regulating fluid and electrolyte transport in various tissues, including the lung, pancreas, and sweat glands. CFTR mutations are associated with cystic fibrosis, a genetic disease that affects the respiratory, digestive, and reproductive systems. CFTR inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 blocks N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel activity by binding to the cytoplasmic side of the channel pore and stabilizing the closed state of the channel. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel activity is regulated by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) of the channel. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 inhibits N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel activity by interfering with the ATP binding and hydrolysis at the NBDs, leading to the stabilization of the closed state of the channel.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has been shown to restore N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel activity in vitro and in vivo, leading to improved airway surface liquid height, mucus clearance, and bacterial clearance in animal models of cystic fibrosis. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has also been shown to inhibit N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel activity in other tissues, such as the pancreas and sweat glands. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has been shown to have minimal effects on other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, suggesting its specificity for N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has several advantages for lab experiments, such as its high potency, specificity, and stability. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has also been shown to have minimal off-target effects, making it a useful tool for studying N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel activity and regulation. However, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has some limitations for lab experiments, such as its cost, availability, and potential toxicity. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 is a small molecule inhibitor that requires careful handling and storage to ensure its stability and potency.
Direcciones Futuras
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has several potential future directions for research and development. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has been studied for its potential therapeutic applications in cystic fibrosis and other diseases, and its efficacy and safety in clinical trials are being evaluated. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has also been studied for its potential use as a research tool for studying N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel activity and regulation, and its specificity and potency make it a useful tool for this purpose. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has also been studied for its potential use as a chemical probe for identifying new targets and pathways involved in N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel regulation and function. Overall, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has a promising future for both therapeutic and research applications in cystic fibrosis and other diseases.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 can be synthesized using various methods, including a one-pot reaction, a Suzuki-Miyaura coupling reaction, and a Buchwald-Hartwig coupling reaction. The one-pot reaction involves the condensation of 3-chloro-4-fluoroaniline with 2-pyrrolidone-1-carboxylic acid, followed by sulfonation with chlorosulfonic acid and subsequent base hydrolysis. The Suzuki-Miyaura coupling reaction involves the coupling of 3-chloro-4-fluorophenylboronic acid with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the coupling of 3-chloro-4-fluoroaniline with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide mutations cause defective N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel activity, leading to impaired ion and fluid transport, mucus accumulation, and bacterial infections in the lung. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has been shown to restore N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide channel activity in vitro and in vivo, leading to improved airway surface liquid height, mucus clearance, and bacterial clearance in animal models of cystic fibrosis. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor-172 has also been studied for its potential therapeutic applications in other diseases, such as polycystic kidney disease, secretory diarrhea, and cholangiocarcinoma.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-14-10-11(3-8-15(14)18)19-24(22,23)13-6-4-12(5-7-13)20-9-1-2-16(20)21/h3-8,10,19H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAXHXHGERZOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5459109.png)
![1-(4-ethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5459117.png)
amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5459123.png)
![4-chloro-1-methyl-3-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-indazole](/img/structure/B5459132.png)
![ethyl 4-[2-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B5459134.png)
![2-{6-[(dimethylamino)methyl]-1,4-oxazepan-4-yl}-N-methylnicotinamide](/img/structure/B5459139.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide](/img/structure/B5459146.png)

![ethyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5459178.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(4-chlorophenyl)morpholine](/img/structure/B5459184.png)
![N-ethyl-1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B5459201.png)
![N-1-adamantyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5459209.png)
![1-(3,4-dimethylbenzyl)-4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5459216.png)
